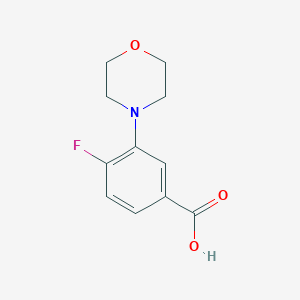

4-Fluoro-3-morpholin-4-yl-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12FNO3 |

|---|---|

Molecular Weight |

225.22 g/mol |

IUPAC Name |

4-fluoro-3-morpholin-4-ylbenzoic acid |

InChI |

InChI=1S/C11H12FNO3/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) |

InChI Key |

TYIJXZGOJBRREG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)C(=O)O)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Fluoro 3 Morpholin 4 Yl Benzoic Acid and Analogues

Direct Synthesis Pathways for 4-Fluoro-3-morpholin-4-yl-benzoic Acid

The direct synthesis of the title compound can be approached through two primary strategies: creating the carbon-nitrogen bond via nucleophilic aromatic substitution on a pre-existing benzoic acid framework, or forming the carboxylic acid group on a molecule that already contains the fluoro-morpholinyl-phenyl scaffold.

Exploration of Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of substituted aromatic compounds, particularly those activated by electron-withdrawing groups. nih.govrsc.org In the context of this compound, the most direct SNAr pathway would involve the reaction of a di-substituted fluorinated benzoic acid with morpholine (B109124).

The key substrate for such a reaction would be 3,4-difluorobenzoic acid. In this molecule, the fluorine atom at the C-3 position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group. The reaction would proceed by the addition of morpholine, acting as a nucleophile, to displace the fluoride (B91410) at the C-3 position. This regioselectivity is driven by the activation provided by the para-carboxylic acid and the ortho-fluorine atom. While this direct route is theoretically sound, documented syntheses often proceed through intermediate compounds like nitriles or nitro derivatives, which offer different activation and reactivity profiles. researchgate.netchemicalbook.com The general principle involves reacting a polyfluoroarene with a nucleophile, often in the presence of a mild base like potassium carbonate or potassium phosphate (B84403), to facilitate the substitution. nih.govresearchgate.net

Functional Group Interconversion Strategies for Carboxylic Acid Formation

An alternative and commonly employed strategy involves the late-stage formation of the carboxylic acid group from a more synthetically accessible precursor, such as a nitrile. This two-step approach consists of first synthesizing 4-fluoro-3-morpholin-4-yl-benzonitrile and then hydrolyzing the nitrile functional group.

Synthesis of the Nitrile Intermediate : The precursor, 4-fluoro-3-morpholin-4-yl-benzonitrile, can be prepared via an SNAr reaction. Starting with 3,4-difluorobenzonitrile, the fluorine at the C-3 position is activated by the para-cyano group. Reaction with morpholine, typically in a suitable solvent and sometimes with a base, leads to the selective displacement of the C-3 fluorine to yield the desired nitrile intermediate. A similar reaction has been documented for the synthesis of 4-morpholino-3-(trifluoromethyl)benzonitrile (B8161121) from 4-fluoro-3-trifluoromethylbenzonitrile and morpholine, which proceeds at 60°C over 8 hours to give a 95% yield. chemicalbook.com

Hydrolysis to Carboxylic Acid : The final step is the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH). This transformation can be achieved under either acidic or basic conditions. For instance, a related compound, 4-(morpholin-4-yl)benzonitrile, is converted to 4-(morpholin-4-yl)benzoic acid by treatment with sodium hydroxide. researchgate.net This well-established functional group interconversion provides a reliable method to obtain the final target acid from its nitrile precursor. fiveable.mesolubilityofthings.com

Synthesis of Key Precursors and Intermediate Compounds Relevant to this compound

The synthesis of the target molecule and its analogues often relies on the preparation of key building blocks that are subsequently elaborated. Fluoro-nitrobenzoic acids and substituted fluoroanilines are among the most critical of these precursors.

Preparation of Fluoro-Nitrobenzoic Acid Derivatives

Fluoro-nitrobenzoic acids are versatile intermediates. ontosight.aiossila.com The nitro group acts as a powerful activating group for SNAr reactions and can later be reduced to an amine for further functionalization. A primary precursor for routes involving a nitro-group-mediated substitution is 4-fluoro-3-nitrobenzoic acid. ontosight.ai This compound is typically synthesized via the nitration of 4-fluorobenzoic acid. chemicalbook.comprepchem.com The reaction involves treating 4-fluorobenzoic acid with a nitrating agent, such as a mixture of concentrated sulfuric acid and potassium nitrate. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 4-Fluorobenzoic acid | Potassium nitrate, Concentrated sulfuric acid | Stirred overnight at room temperature | 4-Fluoro-3-nitrobenzoic acid | 90% | chemicalbook.com |

| p-Fluoro-benzoic acid | Nitric acid, Concentrated sulfuric acid | Stirred at 20°C for 16 hours | 3-Nitro-4-fluoro-benzoic acid | - | prepchem.com |

Synthesis of Substituted Fluoroanilines Incorporating Morpholine

Substituted fluoroanilines containing a morpholine moiety are crucial intermediates, particularly in pharmaceutical synthesis, such as for the antibiotic Linezolid. researchgate.netossila.com A key example is 3-fluoro-4-morpholinoaniline. ossila.comcymitquimica.com The synthesis of this compound typically involves a two-step sequence starting from a difluoronitrobenzene derivative.

First, an SNAr reaction is performed where morpholine displaces one of the fluorine atoms on 1,2-difluoro-4-nitrobenzene. This reaction yields 4-(2-fluoro-4-nitrophenyl)morpholine. researchgate.net Subsequently, the nitro group of this intermediate is reduced to a primary amine. Common reduction methods include using iron powder with ammonium (B1175870) chloride or catalytic hydrogenation with palladium on carbon (Pd/C). researchgate.netchemicalbook.com

| Step | Starting Material | Reagents | Product | Reference |

| 1. SNAr | 1,2-Difluoro-4-nitrobenzene, Morpholine | Neat conditions | 4-(2-Fluoro-4-nitrophenyl)morpholine | researchgate.net |

| 2. Reduction | 4-(2-Fluoro-4-nitrophenyl)morpholine | Fe / NH4Cl | 3-Fluoro-4-morpholinoaniline | researchgate.net |

An alternative patented method describes the synthesis starting from o-fluoro-nitrobenzene, which is first reduced to o-fluoroaniline, then reacted with a disubstituted ethyl ether to form o-fluoro-morpholinyl benzene (B151609), followed by nitration and a final reduction to yield 3-fluoro-4-morpholinyl aniline (B41778). google.com

General Synthetic Approaches for Diversely Substituted Fluorinated Aromatic Carboxylic Acids

The synthesis of the broader class of diversely substituted fluorinated aromatic carboxylic acids encompasses a variety of methods beyond those specific to the title compound. These general approaches allow for the construction of a wide array of analogues for applications in materials science and medicinal chemistry.

One modern approach involves the direct carboxylation of readily available fluorine-containing aromatic compounds using carbon dioxide. An organic electrolysis method has been successfully employed to achieve this transformation, yielding a variety of new fluorine-containing aromatic carboxylic acids that are otherwise difficult to synthesize. hokudai.ac.jp

Traditional methods often rely on the functionalization of simpler fluorinated aromatics. For example, a Friedel-Crafts acylation reaction can be used to introduce a keto group, which can then be transformed. A synthesis of 4-fluoro-2-methylbenzoic acid starts with m-fluorotoluene, which undergoes a Friedel-Crafts acylation with trichloroacetyl chloride, followed by alkaline hydrolysis and acidification to yield the desired product after separation of isomers. google.com

Oxidation of alkyl side chains on a fluorinated aromatic ring is another classic and effective strategy. For instance, 3-fluoro-4-nitrobenzoic acid can be prepared by the oxidation of 2-fluoro-4-methyl-1-nitro-benzene using potassium dichromate and sulfuric acid. chemicalbook.com

Furthermore, advanced strategies such as decarboxylative fluorination offer unique pathways to these molecules, although they represent a functional group interconversion that is conceptually the reverse of the primary goal. researchgate.netnih.gov These diverse methods provide chemists with a robust toolkit for accessing a wide range of substituted fluorinated aromatic carboxylic acids.

Advanced Coupling Reactions for Aryl-Morpholine Linkage Formation

The construction of the C-N bond between an aryl ring and a morpholine moiety is a critical step in the synthesis of this compound and its analogues. Modern synthetic chemistry offers powerful tools for this transformation, largely supplanting classical methods that often require harsh conditions. Advanced coupling reactions, particularly those catalyzed by palladium and copper, have become the methods of choice due to their high efficiency, broad substrate scope, and functional group tolerance. The two most prominent strategies in this context are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. researchgate.net This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. The versatility and mild conditions of this method have made it a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. matthey.com

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is a reductive elimination that yields the desired arylamine product and regenerates the Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium center. nih.gov Over the years, several generations of increasingly sophisticated and sterically demanding phosphine ligands have been developed to enhance the catalytic activity and expand the reaction's scope, especially for less reactive aryl chlorides. researchgate.netnih.gov

For the synthesis of this compound analogues, a typical starting material would be a 3-halo-4-fluorobenzoic acid derivative. The coupling with morpholine would proceed as illustrated below. Key parameters that require careful optimization include the palladium precursor, the ligand, the base, and the solvent.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Morpholine

| Aryl Halide | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene (B28343) | 80 | >95 |

| 4-Chlorotoluene | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 92 |

| 3-Bromo-2-aminopyridine | Pd₂(dba)₃ | XPhos | LiHMDS | THF | 65 | ~40 |

| Bromobenzene | [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | 100 | 98 |

This table presents data from various sources illustrating typical conditions for the Buchwald-Hartwig amination of different aryl halides with morpholine and is intended to be representative. Actual yields for the synthesis of this compound may vary.

Research has shown that for the coupling of morpholine with aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and their derivatives are particularly effective. nih.govpurdue.edu The choice of base is also crucial, with common options including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). nih.gov Solvents are typically aprotic and nonpolar, such as toluene or 1,4-dioxane.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, predating the palladium-catalyzed methods. nih.gov Traditionally, the Ullmann reaction required harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper, which limited its applicability, especially for highly functionalized substrates. nih.gov

However, significant advancements have been made in recent years, leading to the development of "modern" or "ligand-accelerated" Ullmann reactions. These improved methods utilize catalytic amounts of a copper source, often in combination with a ligand, allowing the reaction to proceed under much milder conditions. organic-chemistry.org

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-amido species, which then reacts with the aryl halide. The presence of a ligand, typically a diamine or an amino acid, facilitates the solubility of the copper catalyst and accelerates the key steps in the catalytic cycle.

For the synthesis of N-aryl benzoic acids, the Ullmann reaction offers a valuable alternative to palladium-catalyzed methods. Notably, the reaction can often be performed without the need to protect the carboxylic acid functionality. researchgate.net This is a significant advantage in terms of step economy.

Table 2: Examples of Modern Ullmann Condensation Conditions for Aryl-Amine Coupling

| Aryl Halide | Amine | Copper Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Chlorobenzoic Acid | Aniline | Cu₂O / Cu powder | None | K₂CO₃ | 2-Ethoxyethanol | 130 | High |

| Aryl Iodide | Pyrrolidine | CuI | (±)-trans-1,2-Diaminocyclohexane | K₃PO₄ | Dioxane | 110-115 | ~80 |

| 2-Bromobenzoic Acid | Aniline | CuI | None | K₂CO₃ | Pyridine | Reflux | 85-95 |

| 4-Iodotoluene | Pyrazole (B372694) | CuI | Acylhydrazone-type ligand | Cs₂CO₃ | DMF | 110 | Moderate to high |

This table showcases data from various sources on modern Ullmann condensation conditions. The examples are chosen to represent the coupling of aryl halides with amines, particularly in the context of benzoic acid derivatives, and serve as a guide for the synthesis of this compound.

In the context of synthesizing this compound, a 3-chloro- or 3-bromo-4-fluorobenzoic acid could be coupled with morpholine using a copper(I) salt, such as CuI or Cu₂O, in the presence of a suitable base like K₂CO₃ or Cs₂CO₃ and a high-boiling polar solvent like DMF, DMSO, or 2-ethoxyethanol. researchgate.net The addition of ligands such as 1,10-phenanthroline (B135089) or various diamines can significantly improve reaction rates and yields, allowing for lower reaction temperatures.

Both the Buchwald-Hartwig amination and the modern Ullmann condensation represent powerful and versatile strategies for the crucial aryl-morpholine linkage formation required for the synthesis of this compound and its analogues. The choice between these methods often depends on factors such as substrate reactivity, functional group compatibility, cost of reagents, and desired reaction scale.

Structure Activity Relationship Sar Investigations Pertaining to 4 Fluoro 3 Morpholin 4 Yl Benzoic Acid Structural Motifs

Influence of the Fluorine Atom on Biological Activity and Molecular Interactions

The substitution of a hydrogen atom with fluorine on the phenyl ring is a common and impactful strategy in medicinal chemistry. The fluorine atom at the 4-position of the benzoic acid core exerts significant influence through a combination of electronic and steric effects.

Metabolic Stability: One of the most critical roles of the fluorine atom is to block metabolic oxidation. nih.govnih.gov The para-position on a phenyl ring is often susceptible to hydroxylation by cytochrome P450 enzymes, a primary route for drug metabolism and clearance. nih.gov By introducing a stable C-F bond at this position, this metabolic pathway is obstructed, which can lead to increased metabolic stability, a longer biological half-life, and improved bioavailability of the compound. nih.govencyclopedia.pub

Electronic Effects and pKa Modulation: Fluorine is the most electronegative element, and its presence on the aromatic ring has a strong electron-withdrawing inductive effect. researchgate.net This effect can alter the acidity (pKa) of the nearby carboxylic acid group. nih.gov A lower pKa can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with target binding sites. The introduction of fluorine can also modulate the electron density of the entire aromatic system, potentially enhancing interactions with electron-deficient pockets in a receptor.

Receptor Binding and Conformation: While sterically similar to a hydrogen atom, the fluorine atom can significantly alter a molecule's binding affinity for its target. researchgate.net Although organic fluorine is generally considered a poor hydrogen bond acceptor, it can participate in favorable dipole-dipole, charge-dipole, and electrostatic interactions within a protein's binding pocket. researchgate.netresearchgate.net These interactions can help to properly orient the molecule for optimal binding. Furthermore, the C-F bond can influence the conformation of the molecule, which is a critical determinant of biological activity.

Role of the Morpholine (B109124) Heterocycle in Receptor Binding and Bioactivity

Physicochemical and Pharmacokinetic Properties: The morpholine moiety is valued for its ability to improve the physicochemical properties of a lead compound. researchgate.netsci-hub.se It generally increases aqueous solubility, which is a crucial factor for drug absorption and distribution. The nitrogen atom in the morpholine ring is weakly basic, and the oxygen atom can act as a hydrogen bond acceptor, contributing to a balanced hydrophilic-lipophilic profile. researchgate.netsci-hub.se This balance is often associated with improved pharmacokinetic properties, including better oral bioavailability and, in some cases, enhanced permeability across the blood-brain barrier. nih.govnih.gov

Receptor Interaction and as a Synthetic Scaffold: The morpholine ring is not merely a passive carrier but can be an integral component of the pharmacophore, directly participating in receptor binding. sci-hub.sedntb.gov.ua The oxygen atom is a key hydrogen bond acceptor, allowing it to form specific interactions with hydrogen bond donors (e.g., -NH or -OH groups of amino acid residues) in a target's active site. The chair conformation of the morpholine ring also provides a rigid, three-dimensional scaffold that can position other functional groups in a precise orientation for optimal interaction with a receptor. nih.gov

Impact of the Carboxylic Acid Moiety on Pharmacological Profiles and Target Selectivity

The carboxylic acid group is a fundamental functional group in many pharmaceuticals, acting as a critical anchor for binding to biological targets. Its presence on the fluoro-morpholino-phenyl core is essential for defining the compound's pharmacological profile.

Target Interaction and Binding Affinity: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. At physiological pH, it is typically deprotonated to form a carboxylate anion. This negatively charged group can form strong ionic interactions, or salt bridges, with positively charged amino acid residues such as arginine, lysine (B10760008), or histidine within a receptor's binding site. These high-energy interactions often serve as the primary anchor, significantly contributing to the molecule's binding affinity.

Solubility and Pharmacokinetics: As a polar and ionizable group, the carboxylic acid significantly influences the compound's aqueous solubility. This property is vital for formulation, administration, and absorption in the gastrointestinal tract. The ionization state, governed by its pKa, affects the molecule's ability to cross biological membranes, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Selectivity: The specific geometry and electronic properties of the carboxylic acid group can be a key determinant of target selectivity. The precise positioning required to form an ionic or hydrogen bond with a specific residue in one target may not be achievable in the binding site of a related off-target protein. This requirement for a specific "lock-and-key" fit allows the carboxylic acid to confer selectivity for the intended biological target. acs.orgsci-hub.se

Comparative SAR Analysis of Derivatives Possessing the Fluoro-Morpholino-Phenyl Core Structure

A systematic Structure-Activity Relationship (SAR) analysis of the fluoro-morpholino-phenyl core is crucial for optimizing biological activity. This involves synthesizing and testing a series of derivatives where specific parts of the molecule are modified to probe their effect on target affinity and functional activity. While a specific SAR study for 4-fluoro-3-morpholin-4-yl-benzoic acid is not publicly detailed, a hypothetical analysis can illustrate the principles.

An SAR campaign would typically investigate modifications at three key positions: the morpholine ring, the aromatic core, and the carboxylic acid. The goal is to understand which structural features are essential for activity and which can be altered to improve properties.

Modifications of the Aromatic Core: The position and nature of the halogen could be varied. Moving the fluorine to the 2- or 5-position, or replacing it with chlorine, would assess the impact of the halogen's position and electronics on activity. Adding other substituents to the ring would probe for additional binding pockets.

Modifications of the Carboxylic Acid: Converting the carboxylic acid to an ester, amide, or bioisostere like a tetrazole would determine if the acidic proton and the specific geometry of the carboxylate are essential for activity. An ester or amide might act as a prodrug or exhibit a different binding mode.

The results of such a study would allow for the development of a pharmacophore model, defining the essential structural requirements for activity and guiding the design of next-generation compounds with superior therapeutic potential.

Illustrative Data Table for a Hypothetical SAR Study

The following table demonstrates how data from an SAR study on this structural class might be presented. The activity data (e.g., IC₅₀, the concentration required to inhibit 50% of a biological process) is purely for illustrative purposes to show trends.

| Compound ID | Modification from Parent Compound | Target Affinity (IC₅₀, nM) (Illustrative) | Rationale/Observation |

| 1a | Parent (4-F, 3-Morpholine, 1-COOH) | 50 | Baseline activity. |

| 1b | 3-Piperidine instead of Morpholine | 250 | Suggests the morpholine oxygen is important for activity, possibly as an H-bond acceptor. |

| 1c | 3-Thiomorpholine instead of Morpholine | 150 | Reduced activity indicates the oxygen is preferred over sulfur for the target interaction. |

| 1d | 4-Cl instead of 4-F | 75 | Similar activity suggests other halogens are tolerated, but may alter pharmacokinetics. |

| 1e | 2-F instead of 4-F | 500 | Drastic loss of activity indicates the para-position of the halogen is critical for binding or blocking metabolism. |

| 1f | 1-COOCH₃ (Methyl Ester) | >1000 | Loss of activity confirms the necessity of the acidic carboxylate group for primary target interaction. |

| 1g | 1-(1H-tetrazol-5-yl) (Tetrazole) | 90 | Tetrazole acts as a successful bioisostere for the carboxylic acid, retaining significant activity. |

Preclinical Pharmacological and Biological Research on 4 Fluoro 3 Morpholin 4 Yl Benzoic Acid and Analogues

Investigations into Antimicrobial Properties in Non-Human Models

The antimicrobial potential of various analogues of 4-Fluoro-3-morpholin-4-yl-benzoic acid has been explored, revealing promising activity against a spectrum of bacterial pathogens, including those resistant to current antibiotics.

Research into benzoic acid derivatives has identified several compounds with potent antibacterial properties, particularly against Gram-positive bacteria. In one study, a series of 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles were synthesized and evaluated. nih.gov While a carboxylic acid substituent was found to eliminate activity in one analogue, the inclusion of a morpholine (B109124) substituent resulted in a highly potent molecule. nih.gov These derivatives were notably effective against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and showed a low tendency for resistance development. nih.gov

Further studies on pyrazole (B372694) derivatives of 4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid also demonstrated significant activity against staphylococci and enterococci. mdpi.com For instance, the 3-chloro-4-methyl derivative and the 4-bromo-3-methyl aniline (B41778) derivative were potent growth inhibitors of S. aureus strains, with Minimum Inhibitory Concentration (MIC) values in the range of 3.12–6.25 µg/mL. mdpi.com The bis(trifluoromethyl)aniline derivative emerged as one of the most effective compounds, inhibiting S. aureus strains with MIC values as low as 0.78 µg/mL. mdpi.com

The morpholine moiety itself is recognized for contributing to antimicrobial activity. researchgate.netresearchgate.net Synthetic work on 4-(morpholin-4-yl) benzohydrazide (B10538) derivatives, derived from 4-(morpholin-4-yl)benzoic acid, was undertaken to leverage the known antibacterial properties of both the morpholine ring and the hydrazide skeleton. researchgate.net Similarly, other benzoic acid derivatives, such as those incorporating a 4-oxoquinazoline-3(4H)-yl) structure, have shown selective and potent inhibitory activity against Staphylococcus aureus, with MICs as low as 0.25-0.5 µg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Benzoic Acid Analogues

| Compound Type | Bacterial Strain(s) | Key Findings (MIC values) | Reference(s) |

|---|---|---|---|

| Pyrazole derivative with morpholine substituent | Gram-positive bacteria | Described as "highly potent" | nih.gov |

| 3-chloro-4-methyl aniline pyrazole derivative | S. aureus strains | 3.12–6.25 µg/mL | mdpi.com |

| Bis(trifluoromethyl)aniline pyrazole derivative | S. aureus strains | As low as 0.78 µg/mL | mdpi.com |

The search for new antitubercular agents has led to the investigation of various benzoic acid analogues. The morpholine ring, in conjunction with a hydrazide structure, is considered a promising pharmacophore for antimycobacterial activity. researchgate.net This has prompted the synthesis of derivatives from 4-(morpholin-4-yl)benzoic acid to explore this potential. researchgate.netresearchgate.net

Studies on other heterocyclic derivatives of benzoic acid have also yielded compounds with significant antitubercular effects. For example, certain 2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated potent activity against the H37Rv strain of Mycobacterium tuberculosis (MTB), with MIC values of 2 µg/mL. nih.gov One derivative containing an imidazole (B134444) ring was also effective against both the H37Rv and multidrug-resistant (MDR) strains, with MIC values of 4 and 16 µg/mL, respectively. nih.gov

Furthermore, research into benzoic acid esters as prodrugs has shown that they can be activated by mycobacterial enzymes and may exhibit greater activity than the corresponding free acids. mdpi.comresearchgate.net Nitrobenzoate esters, in particular, have demonstrated very interesting antitubercular activity that warrants further investigation. mdpi.com Other research has identified 4-aminoquinoline (B48711) derivatives with potent MTB inhibition, with MIC values as low as 1.56 μM. researchgate.net

Table 2: In Vitro Antitubercular Activity of Benzoic Acid Analogues

| Compound/Analogue Class | MTB Strain(s) | Key Findings (MIC values) | Reference(s) |

|---|---|---|---|

| Dihydroquinazolinone derivatives (di-substituted) | H37Rv | 2 µg/mL | nih.gov |

| Dihydroquinazolinone derivative (imidazole ring) | H37Rv and MDR | 4 µg/mL and 16 µg/mL, respectively | nih.gov |

| 4-Aminoquinoline derivatives | H37Rv | As low as 1.56 μM | researchgate.net |

Studies on Anticancer Potential in Cellular Models

Analogues of this compound have been evaluated for their potential as anticancer agents, with studies focusing on their ability to kill cancer cells and prevent their invasion.

The anticancer potential of fluoroquinolone derivatives, which share structural similarities with the target compound class, has been a subject of interest. These compounds have been shown to possess cytotoxic activity against various human cancer cell lines. nih.gov For instance, novel fluoroquinolone analogues derived from Ciprofloxacin hydrazide demonstrated a significant reduction in cell proliferation across most of the NCI-60 human tumor cell lines, with IC₅₀ values 4-12 times lower than the standard drug Etoposide. news-medical.net

Benzoic acid derivatives, in general, have been explored for their antitumor properties. preprints.org In one study, 1-O-deacetylated 3-fluoro and 4-fluoro analogues of acetylated D-galactosamine were found to be more cytotoxic to the PC-3 human prostate cancer cell line than cisplatin (B142131) and 5-fluorouracil. nih.gov Another study on 2-phenyl-quinolones, which can be considered benzoic acid analogues, identified compounds with strong inhibitory effects against a variety of human tumor cell lines. nih.gov

While direct studies on the anti-invasive properties of this compound are limited, research on structurally related compounds provides some insights. A study focused on discovering new inhibitors of local invasion identified 4-Fluoro-3',4',5'-trimethoxychalcone as a novel anti-invasive agent. nih.gov Starting from initial chalcone (B49325) hits, synthetic analogues were developed that showed a 100-fold increase in potency. One of these compounds was validated for its ability to increase survival time in an in vivo metastasis model. nih.gov This highlights the potential of fluorinated aromatic compounds to interfere with cancer invasion and metastasis, processes responsible for the majority of cancer-related deaths. nih.gov

Modulation of Specific Biochemical Targets and Cellular Pathways

Understanding the mechanism of action is crucial for drug development. Research on analogues of this compound has identified several biochemical targets and cellular pathways that these compounds modulate.

For anticancer fluoroquinolone analogues, a primary mechanism of action is the inhibition of DNA topoisomerase II, an enzyme critical for DNA replication. news-medical.net This inhibition leads to a halt in the cell cycle and the induction of apoptosis (programmed cell death). nih.govnews-medical.net Similarly, certain quinoline-based analogues of Combretastatin A-4 (CA-4) exert their potent cytotoxic and antimitotic effects by interacting with tubulin, which disrupts microtubule polymerization and arrests cells in the G2/M phase of the cell cycle. nih.gov

In the context of antimicrobial activity, different targets have been identified. Pyrazole-derived antibacterial agents have been shown to act as inhibitors of fatty acid biosynthesis. nih.gov For antitubercular dihydroquinazolinone derivatives, computational studies have pointed to the mycobacterial pyridoxal-5′-phosphate (PLP)-dependent aminotransferase (BioA) enzyme as a potential target. nih.gov This enzyme is involved in the biotin (B1667282) biosynthesis pathway, which is essential for the survival of Mycobacterium tuberculosis.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(morpholin-4-yl)benzoic acid |

| 4-(morpholin-4-yl) benzohydrazide |

| 3-chloro-4-methyl aniline |

| 4-bromo-3-methyl aniline |

| bis(trifluoromethyl)aniline |

| 4-oxoquinazolin-3(4H)-yl)benzoic acid |

| 2,3-dihydroquinazolin-4(1H)-one |

| 4-aminoquinoline |

| Ciprofloxacin hydrazide |

| Etoposide |

| Cisplatin |

| 5-fluorouracil |

| 4-Fluoro-3',4',5'-trimethoxychalcone |

Enzyme Inhibition Studies (e.g., Kinases, Cholinesterases, Carbonic Anhydrase)

The structural components of this compound suggest a potential for interaction with various enzyme systems. The morpholine ring is a common feature in a number of enzyme inhibitors, where it can influence properties such as solubility and receptor binding. For instance, morpholine-containing compounds have been investigated for their ability to modulate the activity of kinases and other enzymes central to cellular signaling pathways.

In the broader context of benzoic acid derivatives, various analogues have demonstrated enzyme inhibitory activity. For example, certain para-aminobenzoic acid (PABA) derivatives, which share the benzoic acid core, have been shown to inhibit cholinesterases, enzymes critical in neurotransmission. Schiff bases derived from 4-aminobenzoic acid have exhibited inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One study reported that some of these derivatives showed potent inhibition of AChE and BChE. Another investigation into carboxamide derivatives of PABA identified non-competitive inhibition of both AChE and BChE.

Furthermore, N-aryl-4-aminobenzamides have been explored as inhibitors of Wip1 phosphatase, an enzyme implicated in cancer. These studies highlight the potential for the benzoic acid scaffold to be functionalized to target specific enzyme active sites.

While direct evidence for this compound is lacking, the documented activities of its constituent chemical motifs suggest that it could be a candidate for investigation as an inhibitor of various enzyme families.

Table 1: Enzyme Inhibition by Analogues

| Compound Class | Target Enzyme(s) | Observed Effect |

|---|---|---|

| Schiff bases of 4-aminobenzoic acid | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition |

| Carboxamide derivatives of PABA | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Non-competitive inhibition |

Ion Channel and Transporter Modulation (e.g., CFTR, SLC10 Carriers, NKCC1, TRPM8)

The morpholine moiety is a key structural feature in many compounds designed to interact with the central nervous system, often influencing their pharmacokinetic properties to allow for blood-brain barrier penetration. Compounds containing a morpholine ring have been studied for their ability to modulate the activity of various ion channels and receptors. The flexible conformation of the morpholine ring can play a role in how these molecules bind to their targets.

Other Identified Biological Activities in Preclinical Settings

Derivatives of benzoic acid are known to possess anti-inflammatory properties. For instance, fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have been synthesized and shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). Some of these compounds exhibited IC50 values in the low micromolar range for the inhibition of inflammatory mediators like interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2).

One study on fluorinated benzofuran derivatives reported the following inhibitory concentrations:

IL-6: IC50 values ranging from 1.2 to 9.04 µM

NO: IC50 values ranging from 2.4 to 5.2 µM

PGE2: IC50 values ranging from 1.1 to 20.5 µM

These findings suggest that the presence of a fluorine atom on a benzene (B151609) ring, a feature of this compound, can contribute to anti-inflammatory activity.

The morpholine moiety is frequently incorporated into compounds designed for central nervous system activity, including anticonvulsants. The presence of the morpholine ring can enhance the pharmacokinetic properties of a molecule, facilitating its entry into the brain.

Research into compounds with a morpholine substituent has identified anticonvulsant properties. For example, some novel 1-(substituted benzylidene)-3-(1-(morpholino/piperidino methyl)-2,3-dioxoindolin-5-yl)urea derivatives have been synthesized and evaluated for their antiepileptic properties. Additionally, certain 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have demonstrated broad-spectrum anticonvulsant activity in animal models, with some analogues showing efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. One particular compound from this class, which also exhibited anti-inflammatory and antinociceptive properties, was found to inhibit sodium and calcium currents. nih.gov

Table 2: Anticonvulsant Activity of an Analogue in Preclinical Models nih.gov

| Seizure Model | ED50 Value |

|---|---|

| Maximal Electroshock (MES) | 49.6 mg/kg |

| 6 Hz (32 mA) | 31.3 mg/kg |

| Subcutaneous Pentylenetetrazole (scPTZ) | 67.4 mg/kg |

These findings indicate that the morpholine scaffold is a valuable component in the design of new anticonvulsant agents.

Benzoic acid and its derivatives have been investigated for their anticoccidial activity in poultry. Coccidiosis is a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. Studies have shown that dietary supplementation with benzoic acid can help in controlling coccidiosis. For example, certain 2-substituted-4-amino benzoic acids and their derivatives are effective in the treatment and prevention of coccidiosis caused by several Eimeria species. google.com

One study found that benzoic acid, when used in combination with oregano essential oil, could serve as an alternative to synthetic anticoccidial drugs, improving growth performance and immune responses in broiler chickens challenged with Eimeria species. mdpi.com It is believed that benzoic acid may exert its anticoccidial effect by inhibiting oxidative phosphorylation or electron transport in the parasites. mdpi.com

The efficacy of benzoic acid derivatives in combating coccidiosis suggests that this compound could also be a candidate for investigation in this therapeutic area.

Mechanistic Investigations into the Biological Actions of 4 Fluoro 3 Morpholin 4 Yl Benzoic Acid Analogues

Elucidation of Molecular Target Identification and Engagement

Research has identified phosphatidylinositol 3-kinases (PI3Ks) as primary molecular targets for many analogues containing the morpholine (B109124) scaffold. acs.org The morpholine moiety is a critical structural feature for the inhibition of PI3Ks and related protein kinases (PIKKs). acs.org The oxygen atom within the morpholine ring plays a crucial role by forming a key hydrogen bond with the hinge Val828 backbone amide in the catalytic domain of the PI3K active site, which is essential for binding and inhibition. nih.gov

One well-studied analogue, ZSTK474, which contains two morpholine groups, demonstrates how these compounds engage with their target. nih.gov Molecular docking studies have shown that one of the morpholine rings of ZSTK474 settles into a chair conformation to facilitate this critical hydrogen bond interaction. nih.gov This interaction is a common feature among many PI3K inhibitors and highlights the importance of the morpholine ring for potent inhibitory activity. acs.org

The table below summarizes the inhibitory activity of ZSTK474 and a related analogue against different PI3K isoforms, illustrating the impact of modifying the morpholine-containing scaffold.

| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |

| ZSTK477 | 1.6 | 9.2 | 4.9 | 1.7 |

| Analogue 2a | 58 | >1000 | >1000 | 61 |

Data sourced from studies on ZSTK474 analogues, where Analogue 2a represents a modification to the morpholine group. nih.gov

Analysis of Cellular Pathway Perturbations and Signal Transduction Modulation

By targeting PI3Ks, 4-fluoro-3-morpholin-4-yl-benzoic acid analogues can modulate the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell proliferation, growth, survival, and metabolism. nih.gov The PI3K family of enzymes, upon activation, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting proteins like Akt to the cell membrane, leading to their activation and downstream signaling.

Inhibition of PI3K by these morpholine-containing compounds blocks the production of PIP3, thereby preventing the activation of Akt and subsequent downstream effectors like mTOR. nih.gov This disruption of the signaling cascade can lead to the induction of apoptosis and cell cycle arrest in cancer cells, where this pathway is often hyperactivated. nih.gov

Furthermore, studies on morpholino oligonucleotides, which share the morpholine structural unit, have indicated that they can induce cellular stress pathways. nih.gov While these are different molecules, this finding suggests that the morpholine moiety itself might be recognized by cellular systems, leading to the activation of stress-response genes and interferon-stimulated genes. nih.gov

Biochemical Mechanism of Action Studies, Including Macromolecular Synthesis Inhibition

The primary biochemical mechanism of action for these analogues as PI3K inhibitors is competitive inhibition of ATP binding. The morpholine-containing scaffold occupies the ATP-binding pocket of the kinase domain of PI3K. nih.gov The hydrogen bond formed between the morpholine oxygen and the kinase hinge region mimics the interaction of the adenine (B156593) moiety of ATP, thus preventing the enzyme from binding its natural substrate and catalyzing the phosphorylation of PIP2. acs.orgnih.gov

Kinetic and Thermodynamic Aspects of Ligand-Target Binding

Detailed kinetic and thermodynamic studies on this compound itself are not extensively available. However, insights can be drawn from computational and structural studies of analogous PI3K inhibitors. The binding is primarily driven by the aforementioned hydrogen bond between the morpholine's oxygen and the kinase's hinge region. nih.gov

Computational and Theoretical Chemistry Applications in the Study of 4 Fluoro 3 Morpholin 4 Yl Benzoic Acid Derivatives

Molecular Modeling and Docking Simulations for Ligand-Protein Interactions

Molecular modeling and docking simulations are pivotal in understanding how derivatives of 4-fluoro-3-morpholin-4-yl-benzoic acid interact with their biological targets at an atomic level. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.

For instance, in silico docking studies on various benzoic acid derivatives have been used to investigate their binding affinity with specific protein active sites. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that are crucial for the stability of the ligand-protein complex. A typical docking study of a this compound derivative would involve preparing the three-dimensional structures of both the ligand and the target protein. The simulation would then explore various possible binding poses of the ligand within the protein's active site, each scored based on a force field that estimates the binding energy.

The morpholine (B109124) ring, a key feature of the target compound, is recognized as a "privileged pharmacophore" in medicinal chemistry. nih.gov Its presence can enhance aqueous solubility and it can participate in molecular interactions with target proteins. sci-hub.se The oxygen atom of the morpholine can act as a hydrogen bond acceptor, a feature that is often critical for binding affinity. nih.gov Docking studies can precisely model these interactions. For example, a hypothetical docking of a derivative into a kinase active site might show the morpholine oxygen forming a hydrogen bond with a backbone amide proton of a key amino acid residue, while the benzoic acid moiety engages in salt bridge interactions with charged residues like lysine (B10760008) or arginine. nih.govresearchgate.net

A representative summary of docking results for a hypothetical series of this compound derivatives against a protein kinase target is presented in the interactive table below.

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| FMB-001 | -8.5 | LYS745, ASP810 | Salt Bridge, H-Bond |

| FMB-002 | -8.2 | LEU788, VAL726 | Hydrophobic |

| FMB-003 | -9.1 | CYS797, MET793 | H-Bond, Hydrophobic |

| FMB-004 | -7.9 | GLU762, THR790 | H-Bond |

This table is illustrative and based on typical results from molecular docking studies of similar compounds.

Quantum Mechanical Calculations (e.g., DFT, HOMO-LUMO, Natural Bond Orbital Analysis) for Electronic Structure Characterization

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound derivatives. researchgate.net These methods are used to calculate a wide range of molecular properties that govern the reactivity and interaction of the compounds.

DFT calculations can be employed to optimize the molecular geometry of these derivatives, providing accurate three-dimensional structures. niscpr.res.in Furthermore, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule. researchgate.net For example, a smaller HOMO-LUMO gap in a derivative might suggest higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can quantify the charge distribution on different atoms, which is essential for understanding electrostatic interactions with a protein target. For instance, NBO analysis of a this compound derivative would likely show a significant negative charge on the oxygen atoms of the carboxylate and the morpholine ring, and on the fluorine atom, highlighting these as potential sites for hydrogen bonding or other electrostatic interactions.

Below is a table summarizing hypothetical DFT-calculated properties for a series of derivatives.

| Compound ID | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| FMB-001 | -6.2 | -1.8 | 4.4 | 3.5 |

| FMB-002 | -6.5 | -2.0 | 4.5 | 4.1 |

| FMB-003 | -6.1 | -1.5 | 4.6 | 3.8 |

| FMB-004 | -6.8 | -2.1 | 4.7 | 4.5 |

This table is illustrative and based on typical results from DFT studies of similar organic molecules. nih.gov

Pharmacophore Generation and Virtual Screening Methodologies for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique for discovering new ligands based on the structural features of known active compounds. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity.

Starting with a set of active this compound derivatives, a pharmacophore model can be generated. This model would likely include features such as a hydrogen bond acceptor (from the morpholine oxygen and carboxylic acid), a hydrophobic region (the phenyl ring), and an aromatic ring feature. The morpholine moiety is a versatile pharmacophore that can improve pharmacokinetic properties. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. This allows for the rapid identification of new molecules that have a high probability of binding to the target of interest, even if they have a different chemical scaffold from the original compounds. This approach accelerates the discovery of novel and diverse lead compounds for further development. The morpholine ring is a common feature in many central nervous system (CNS) active compounds due to its favorable physicochemical properties that can enhance brain permeability. nih.govacs.org

Conformational Analysis and Molecular Dynamics Simulations of Compound-Biomolecule Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. uzh.chrjpbr.com MD simulations are used to study the conformational changes and stability of the complex, providing a more realistic representation of the biological system. nih.gov

An MD simulation of a this compound derivative in complex with its target protein would typically be performed for tens to hundreds of nanoseconds. The simulation would track the movements of all atoms in the system, allowing for the analysis of various parameters. For example, the root-mean-square deviation (RMSD) of the protein and ligand can be monitored to assess the stability of the complex. nih.gov A stable complex will generally exhibit low and converging RMSD values over the course of the simulation.

Furthermore, MD simulations can reveal the flexibility of different parts of the protein upon ligand binding and the persistence of key intermolecular interactions, such as hydrogen bonds, over time. This detailed understanding of the dynamic behavior of the compound-biomolecule complex is invaluable for rationalizing the compound's activity and for guiding further optimization efforts. nih.gov

Advanced Concepts in Drug Discovery and Development Leveraging the 4 Fluoro 3 Morpholin 4 Yl Benzoic Acid Scaffold

Application as a Versatile Chemical Building Block for Active Pharmaceutical Ingredients (APIs)

The 4-fluoro-3-morpholin-4-yl-benzoic acid scaffold serves as a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its inherent structural features, including a fluorinated aromatic core, a secondary amine in the form of a morpholine (B109124) ring, and a carboxylic acid handle, provide multiple points for chemical modification. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the morpholine group can improve aqueous solubility and pharmacokinetic properties. The carboxylic acid function is a key reactive site, enabling the formation of amide bonds, esters, and other functional groups, thus allowing for the straightforward linkage to other molecular fragments.

The strategic placement of the morpholine ring ortho to the carboxylic acid and meta to the fluorine atom influences the electronic properties and three-dimensional conformation of the molecule. This substitution pattern can be crucial for directing interactions with biological targets. Medicinal chemists can exploit these features to design and synthesize a diverse library of compounds with a wide range of pharmacological activities. For instance, the carboxylic acid can be coupled with various amines to generate a series of amides, a common structural motif in many drug molecules.

Strategies for Lead Compound Optimization and Preclinical Profiling

The this compound scaffold has proven to be a particularly fruitful starting point for the development of inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction, a key target in oncology. The optimization of lead compounds derived from this scaffold involves a systematic exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

One of the key strategies in optimizing lead compounds based on this scaffold is the modification of the substituents on the phenyl ring and the morpholine moiety. For example, in the development of spirooxindole-based MDM2 inhibitors, analogs incorporating a chloro- and fluorophenyl group, similar to the substitution pattern in this compound, have shown high binding affinity to MDM2. nih.gov The substitution at the para-position of the phenyl ring is often critical for potent inhibition.

Preclinical profiling of these optimized compounds involves a battery of in vitro and in vivo assays to assess their drug-like properties. This includes evaluation of their biochemical and cellular potency, metabolic stability, and pharmacokinetic parameters such as oral bioavailability and plasma half-life. For instance, a lead compound from a series of spirooxindole MDM2 inhibitors demonstrated potent cellular activity and an excellent oral pharmacokinetic profile, leading to its advancement into clinical trials. nih.gov

The following tables present hypothetical preclinical data for a lead compound (Lead Compound A) based on the this compound scaffold and its optimized analog (Optimized Compound B), illustrating the improvements achieved through lead optimization.

Table 1: In Vitro Potency and Selectivity

| Compound | MDM2 Binding Affinity (Ki, nM) | Cellular Potency (IC50, nM) in SJSA-1 cells |

| Lead Compound A | 50 | 500 |

| Optimized Compound B | <1 | 10 |

Table 2: Pharmacokinetic Profile in Rats

| Compound | Oral Bioavailability (%) | Plasma Half-life (h) |

| Lead Compound A | 15 | 2 |

| Optimized Compound B | 60 | 8 |

These tables demonstrate a significant improvement in both in vitro potency and pharmacokinetic parameters for the optimized compound, highlighting the success of the lead optimization strategies.

Development of Novel Chemical Probes for Biological Research

The this compound scaffold can be adapted for the development of chemical probes, which are essential tools for studying biological processes and for target validation. A chemical probe is a small molecule that can be used to selectively interact with a specific biological target, allowing for the elucidation of its function in a cellular or in vivo context.

To transform a molecule based on this scaffold into a chemical probe, a "handle" for the attachment of a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, is typically introduced. The carboxylic acid group of this compound is an ideal position for such modifications. For example, it can be coupled to a linker with a terminal alkyne or azide (B81097) group for subsequent "click" chemistry-based conjugation to a reporter molecule.

Furthermore, the development of proteolysis-targeting chimeras (PROTACs) represents an exciting application for this scaffold. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A derivative of this compound could be designed to bind to a target of interest, and this molecule could then be linked to a known E3 ligase ligand to create a novel PROTAC. This approach would not only serve as a powerful research tool to study the downstream effects of target protein knockdown but also holds therapeutic potential.

Innovation in Scaffold Design through Molecular Hybridization and Bioisosteric Replacements

Innovation in drug design often involves the modification of existing scaffolds through molecular hybridization and bioisosteric replacement to improve drug-like properties and explore new chemical space. The this compound scaffold is amenable to both of these strategies.

Molecular Hybridization: This approach involves combining structural features from different pharmacophores to create a new hybrid molecule with potentially enhanced or novel biological activity. For example, the this compound moiety could be hybridized with other known anticancer agents to create a dual-action therapeutic. The carboxylic acid provides a convenient attachment point for linking to another pharmacophore through an amide or ester bond.

Bioisosteric Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The strategic replacement of functional groups within the this compound scaffold can lead to improvements in potency, selectivity, and pharmacokinetic profiles.

For the carboxylic acid group, common bioisosteres include tetrazoles, hydroxamic acids, and sulfonamides. Replacing the carboxylic acid with a tetrazole, for instance, can maintain the acidic character necessary for target binding while potentially improving metabolic stability and cell permeability.

The fluorine atom can also be subjected to bioisosteric replacement. While fluorine itself is often a desirable feature, replacing it with other small, electron-withdrawing groups like a cyano or a trifluoromethyl group could modulate the electronic properties of the aromatic ring and lead to altered binding interactions.

The morpholine ring can be replaced with other heterocyclic systems to explore different spatial arrangements and physicochemical properties. For example, replacing it with a thiomorpholine (B91149) or a piperazine (B1678402) could impact the compound's solubility, lipophilicity, and potential for hydrogen bonding interactions.

Through these innovative design strategies, the this compound scaffold can be continuously evolved to generate novel drug candidates with improved therapeutic potential.

Q & A

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Morpholine, DMF, 90°C, 18h | 65–75% |

| 2 | Column chromatography (EtOAc/Hexane 3:7) | 85% recovery |

How can reaction conditions be optimized to improve synthetic yield?

Advanced Question

Key variables include:

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of morpholine, but may require higher temperatures (100–120°C) to reduce reaction time .

- Catalysts : Adding catalytic KI (10 mol%) accelerates substitution rates in halogenated precursors .

- Microwave-Assisted Synthesis : Reduces reaction time from 18h to 1–2h while maintaining yields ≥70% .

Q. Troubleshooting Low Yields :

- Side Reactions : Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

- Byproduct Formation : Monitor via LC-MS and adjust stoichiometry (morpholine:substrate ratio 1.2:1) .

What analytical techniques are critical for confirming structure and purity?

Basic Question

- NMR Spectroscopy :

- HPLC : Use C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% for biological assays) .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹); C-F stretches (1100–1200 cm⁻¹) .

How can contradictions in biological activity data across studies be resolved?

Advanced Question

Discrepancies often arise from:

- Assay Variability : Standardize enzyme inhibition assays (e.g., fixed ATP concentrations in kinase studies) .

- Solubility Differences : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

- SAR Analysis : Compare analogues (e.g., 3-fluoro vs. 4-fluoro derivatives) to identify critical functional groups. Example: Morpholine’s electron-donating effects enhance binding to kinase ATP pockets .

Q. Data Reconciliation Workflow :

Re-test compounds under uniform conditions.

Perform dose-response curves (IC₅₀ values).

Validate via X-ray crystallography (if protein-ligand structures are available) .

What factors influence the compound’s stability under different storage conditions?

Advanced Question

- Temperature : Store at –20°C in desiccated form; room temperature leads to ~5% degradation/month .

- Light Sensitivity : Fluorinated aromatics degrade under UV; use amber vials .

- pH Stability : Carboxylic acid group protonation (pH <4) reduces hydrolysis; in neutral/basic buffers (pH 7–9), degradation increases 3-fold .

Q. Stability Testing Protocol :

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks, monitor via HPLC .

- Degradation Products : Identify using HRMS (e.g., demethylation or morpholine ring opening) .

What methods are used to evaluate enzyme inhibition or receptor binding?

Basic Question

- In Vitro Assays :

- Kinase Inhibition : ADP-Glo™ assay with recombinant kinases (IC₅₀ determination) .

- CYP450 Interactions : Fluorescence-based assays using human liver microsomes .

- Cellular Models :

- Anti-Proliferative Activity : MTT assay in cancer cell lines (e.g., HCT-116) with EC₅₀ values .

Q. Key Parameters :

| Assay Type | Incubation Time | Positive Control |

|---|---|---|

| Kinase | 60 min | Staurosporine |

| CYP450 | 30 min | Ketoconazole |

How can regioselective functionalization of the benzoic acid core be achieved?

Advanced Question

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the 3-fluoro position, followed by electrophilic quenching (e.g., iodine) .

- Protection/Deprotection : Protect carboxylic acid as methyl ester during substitution reactions, then hydrolyze with LiOH .

- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) to introduce substituents at the 4-position .

Q. Regioselectivity Example :

| Position | Functionalization Method | Yield |

|---|---|---|

| 3-Fluoro | Nucleophilic substitution | 70% |

| 4-Phenyl | Suzuki coupling | 60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.